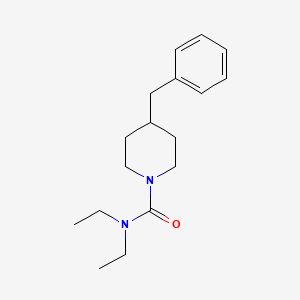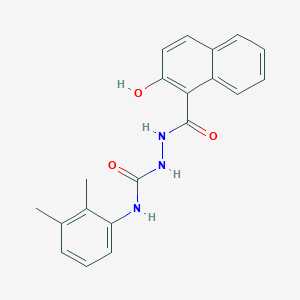![molecular formula C21H25N3O4S B4760192 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4760192.png)
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MMMPB is a small molecule that belongs to the class of benzamide derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Furthermore, this compound has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound has been shown to inhibit the replication of the influenza virus and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics. Another advantage is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more soluble analogs of this compound could improve its bioavailability and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have anti-viral effects against the influenza virus and hepatitis B virus.
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-23(29(2,27)28)19-13-7-5-11-17(19)20(25)22-18-12-6-4-10-16(18)21(26)24-14-8-3-9-15-24/h4-7,10-13H,3,8-9,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVETYKOGZZGGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![1-ethyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760141.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4760150.png)
![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![5-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4760178.png)
![1,1',1'',1'''-[1,4-butanediylbis(2,5-dimethyl-1H-pyrrole-1,3,4-triyl)]tetraethanone](/img/structure/B4760179.png)
![2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazole](/img/structure/B4760184.png)
![methyl {3-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4760188.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B4760203.png)
![3-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760208.png)
